molecular formula C14H20BClFNO2 B11833340 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B11833340
M. Wt: 299.58 g/mol
InChI Key: GAYQZDCZJLKBSF-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate-containing aniline derivative with a unique substitution pattern:

  • Chloro and fluoro groups at positions 6 and 2, respectively.
  • N,N-Dimethylamino group at position 2.
  • Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3.

Properties

Molecular Formula

C14H20BClFNO2

Molecular Weight

299.58 g/mol

IUPAC Name

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H20BClFNO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(11(9)17)18(5)6/h7-8H,1-6H3

InChI Key

GAYQZDCZJLKBSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)N(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aryl halide. The process often employs a palladium catalyst and a base in the presence of a boronic ester precursor. The reaction conditions are generally mild, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group.

    Reduction: Reduction reactions can target the aromatic ring or the boronic ester group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
Target Compound 6-Cl, 2-F, N,N-dimethyl, 3-boronate 328.22* High reactivity in cross-coupling; potential fluorescence quenching due to Cl/F .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Ev5, Ev18) 4-boronate, N,N-dimethyl 219.09 Lower steric hindrance; used in electrophotocatalysis with 32–54% yields .
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Ev14) 4-F, 2-boronate 251.11 Improved solubility in polar solvents; used in indoloquinoline synthesis (78% yield) .
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Ev10, Ev13) 6-F, 2-methyl, 3-boronate 251.11 Reduced steric bulk; research applications limited to dark storage (H302 hazard) .
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Ev20) 4-boronate, N-phenyl 275.15* Enhanced π-conjugation; potential use in OLEDs .

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups (Cl/F): The target compound’s 6-Cl and 2-F substituents increase its electrophilicity, enhancing reactivity in cross-coupling compared to non-halogenated analogs like Ev5 .
  • Steric Effects: The N,N-dimethyl group in the target compound reduces steric hindrance compared to bulkier analogs like N-phenyl derivatives (Ev20), favoring reactions with sterically demanding partners .
  • Solubility: Fluorinated analogs (Ev14) exhibit better solubility in polar solvents than the chloro-fluoro target compound, which may require DMF or THF for reactions .

Biological Activity

6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A chloro and fluoro substituent on the aniline ring.
  • A dimethyl amine group.
  • A boron-containing dioxaborolane moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance:

  • Inhibitory Effects on Cancer Cell Lines : The compound exhibited significant inhibitory effects on various cancer cell lines. In particular, it showed a strong inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 μM. This suggests a potent ability to inhibit cell proliferation in cancerous tissues while sparing normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through caspase activation pathways .
  • Inhibition of Metastasis : In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mouse models .

Safety Profile

Safety assessments are crucial for any therapeutic agent. The compound demonstrated a favorable safety profile in animal studies:

  • Toxicity Studies : In subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg, no significant adverse effects were observed .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism of Action
6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineMDA-MB-2310.126Apoptosis induction
Control (5-Fluorouracil)MDA-MB-23111.73DNA synthesis inhibition
Lead Compound from StudyMCF717.02Cell cycle arrest

Case Studies

  • Study on Antiviral Activity : Although primarily focused on anticancer properties, related compounds have shown antiviral activity against influenza viruses with low toxicity profiles and high plasma stability . This indicates potential for broader therapeutic applications.
  • In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules compared to controls .

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